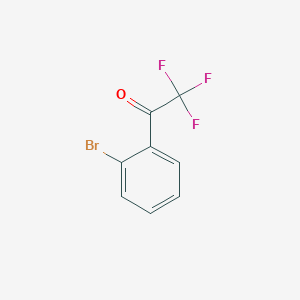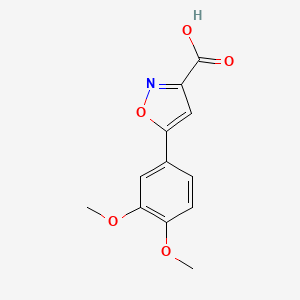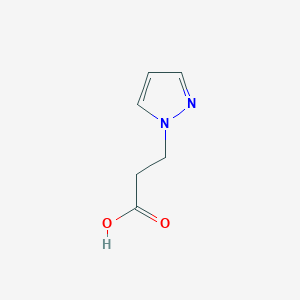
1-(2-Bromophenyl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related trifluoromethyl compounds typically involves halogenated precursors and utilizes reactions such as the Grignard reaction followed by oxidation processes. For example, a compound closely related to 1-(2-Bromophenyl)-2,2,2-trifluoroethanone was synthesized from 1-bromo-3-(trifluoromethyl)benzene through a Grignard reaction and subsequent oxidation, achieving an overall yield of 82.5% under optimized conditions (Qiao Lin-lin, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Bromophenyl)-2,2,2-trifluoroethanone has been characterized using techniques like IR and 1H NMR, providing insights into the electronic and steric effects of the trifluoromethyl group on the aromatic system. These studies contribute to understanding the reactivity and stability of the molecule under different conditions.
Chemical Reactions and Properties
Compounds with bromo- and trifluoromethyl groups participate in various chemical reactions, such as photodissociation dynamics studies showing the cleavage of C-Br bonds under specific conditions (Yogesh N. Indulkar et al., 2011). These reactions are crucial for further functionalization and application in synthesis.
Applications De Recherche Scientifique
Chemoenzymatic Synthesis
A series of 1-aryl-2,2,2-trifluoroethanones, including derivatives similar to 1-(2-Bromophenyl)-2,2,2-trifluoroethanone, have been synthesized for bioreduction studies using stereocomplementary alcohol dehydrogenases. This research is significant for developing stereoselective routes towards specific pharmacological agents, like Odanacatib, an orally bioavailable Cathepsin K inhibitor (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Oxidation of Secondary Alcohols
1-(2-Bromophenyl)-2,2,2-trifluoroethanone and similar compounds have been used in the study of the kinetics of oxidation reactions. These compounds are oxidized to ketones in the presence of potassium tetraoxoferrate(VI), providing insights into reaction mechanisms and activation energies (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).
Alzheimer’s Disease Treatment Research
Research has been conducted on derivatives of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone for potential use in treating Alzheimer’s disease. A study on Zifrosilone, a cholinesterase inhibitor and derivative of this compound, involved process research for its efficient synthesis (Wolf, 2008).
Synthesis of Benzimidazoles
The compound has been used in the synthesis of 1-substituted benzimidazoles, contributing to the field of heterocyclic chemistry. These compounds have various applications in medicinal chemistry and materials science (Lygin & Meijere, 2009).
Synthesis of Anti-Inflammatory Drugs
The compound plays a role in the electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes for synthesizing β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in pharmaceutical synthesis (Yamauchi, Hara, & Senboku, 2010).
Heck-Type Reactions in Organic Synthesis
The compound is involved in Heck-type reactions for synthesizing various organic compounds, demonstrating its versatility in organic synthesis (Zawisza et al., 2008).
Antibacterial and Antifungal Activity
Derivatives of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone have been synthesized and evaluated for antibacterial and antifungal activity, providing insights into new potential therapeutic agents (Sujatha, Shilpa, & Gani, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
1-(2-Bromophenyl)-2,2,2-trifluoroethanone primarily targets GABA_A receptors in the central nervous system. These receptors are crucial for mediating inhibitory neurotransmission, which helps regulate neuronal excitability and maintain the balance between excitation and inhibition in the brain .
Mode of Action
The compound interacts with the GABA_A receptors by binding to the benzodiazepine site, enhancing the receptor’s affinity for GABA (gamma-aminobutyric acid). This binding increases the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .
Biochemical Pathways
By modulating GABA_A receptors, 1-(2-Bromophenyl)-2,2,2-trifluoroethanone affects the GABAergic pathway . This pathway is essential for inhibitory neurotransmission in the brain. Enhanced GABAergic activity results in sedative, anxiolytic, and anticonvulsant effects, contributing to the compound’s therapeutic potential .
Pharmacokinetics
The pharmacokinetics of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone involve its absorption, distribution, metabolism, and excretion (ADME):
These properties influence its bioavailability and duration of action, making it effective for central nervous system effects.
Result of Action
At the molecular level, the action of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal firing. At the cellular level, this translates to decreased neuronal excitability, producing sedative and anxiolytic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone. For instance, extreme pH levels can affect its ionization state, altering its absorption and distribution. Temperature variations can impact its stability, and interactions with other drugs can modify its metabolism and excretion .
Propriétés
IUPAC Name |
1-(2-bromophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAWTGXXPNWISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326853 | |
| Record name | 1-(2-bromophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
244229-34-3 | |
| Record name | 1-(2-bromophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 244229-34-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)


![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)
![Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1269452.png)
![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)

![5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269458.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269460.png)

